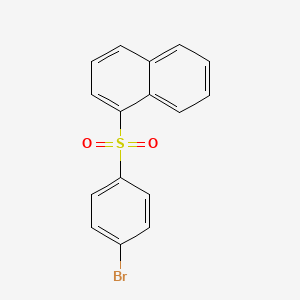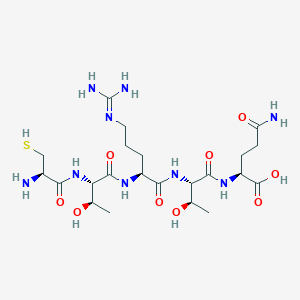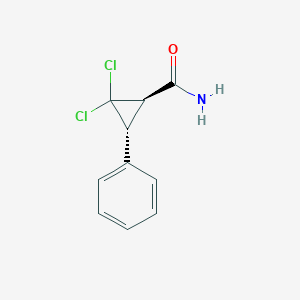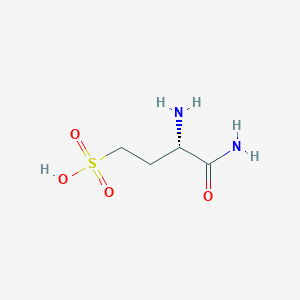![molecular formula C13H13NS B12596236 Pyridine, 4-[[(2-methylphenyl)methyl]thio]- CAS No. 646511-29-7](/img/structure/B12596236.png)
Pyridine, 4-[[(2-methylphenyl)methyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-[[(2-methylphenyl)methyl]thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. This compound features a pyridine ring substituted at the 4-position with a thioether group linked to a 2-methylphenyl group. Pyridine derivatives are widely recognized for their diverse chemical properties and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- typically involves the reaction of 4-chloropyridine with 2-methylbenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the mercaptan group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, catalysts like iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Chemistry: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Its unique chemical structure allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- involves its interaction with specific molecular targets in biological systems. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Pyridine, 4-methyl-: Similar in structure but lacks the thioether group.
Pyridine, 4-ethylthio-: Contains an ethylthio group instead of the 2-methylphenylthio group.
Pyridine, 4-phenylthio-: Features a phenylthio group instead of the 2-methylphenylthio group.
Uniqueness: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- is unique due to the presence of the 2-methylphenylthio group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
CAS 编号 |
646511-29-7 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC 名称 |
4-[(2-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3 |
InChI 键 |
TXJREMUMRSIKOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


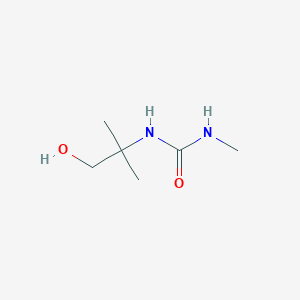
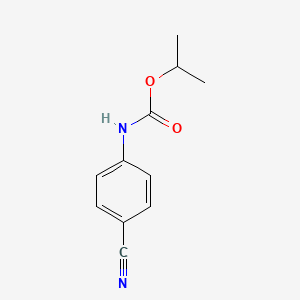
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
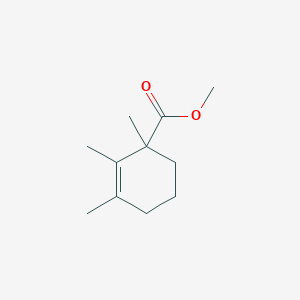
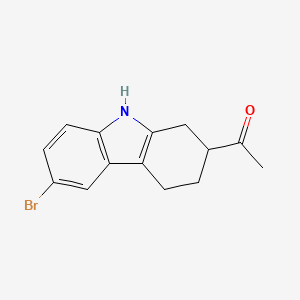
silane](/img/structure/B12596173.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)
